1,1-Dibromoethane
Overview
Description
1,1-Dibromoethane is a clear, slightly brown, flammable chemical compound classified as an organobromine compound. It has the chemical formula C₂H₄Br₂ and is a position isomer of 1,2-dibromoethane . This compound is commonly used in industrial chemistry, particularly as a fuel additive and a grain and soil fumigant for insect control .
Scientific Research Applications
1,1-Dibromoethane has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
1,1-Dibromoethane, an organobromine compound, primarily targets the respiratory tract, gastrointestinal tract, liver, and kidney . It is considered a mild toxic compound, especially with bromines attached as substituents .
Mode of Action
This compound interacts with its targets through its strong oxidizing agents. If absorbed through inhalation, it could potentially cause neuronal effects, tissue damage, and bromism . It is also used to activate Grignard reagents, leading to the formation of magnesium halides .
Biochemical Pathways
This compound affects various biochemical pathways. It binds to proteins, RNA, and DNA of all major tissues of rats . This binding could potentially disrupt normal cellular functions and lead to tissue damage .
Pharmacokinetics
This compound has a molecular weight of 187.862 g/mol . It is soluble in ether, ethanol, acetone, and benzene, and slightly soluble in chloroform . Its solubility in water is 3.4 g/L at 25 °C . These properties affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include potential neuronal effects, tissue damage, and bromism if absorbed through inhalation . It can also cause blisters on the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It can enter the air and water from manufacturing use and leaks at waste sites. It will quickly evaporate into the air from surface water (ponds or lakes) and soil . Some this compound will stay attached to the soil and some will be able to move through the soil into groundwater .
Biochemical Analysis
Biochemical Properties
1,1-Dibromoethane plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to alterations in protein structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can induce neuronal effects, tissue damage, and bromism when absorbed through inhalation . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to this compound can lead to oxidative stress, which in turn can activate stress response pathways and alter the expression of genes involved in detoxification and repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, proteins, and lipids, causing structural changes and functional disruptions . The compound can also inhibit or activate enzymes by interacting with their active sites or allosteric sites . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard conditions but can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild toxic effects, while at high doses, it can lead to severe toxicity and adverse effects such as liver and kidney damage . Threshold effects have been observed, where certain doses result in significant changes in physiological and biochemical parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules . These interactions can affect metabolic flux and alter the levels of various metabolites . The compound can also influence the activity of enzymes and cofactors involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and solubility . These factors determine its distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects .
Preparation Methods
1,1-Dibromoethane is synthesized through the addition of hydrogen bromide to vinyl bromide in the absence of peroxide radicals . This method ensures the formation of the desired product without unwanted side reactions. Industrially, the compound is produced by reacting ethylene with bromine, a classic halogen addition reaction .
Chemical Reactions Analysis
1,1-Dibromoethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing one or both bromine atoms.
Elimination Reactions: When treated with strong bases, it can undergo dehydrohalogenation to form ethylene or acetylene derivatives.
Oxidation and Reduction: The bromine atoms can be involved in redox reactions, although these are less common.
Common reagents used in these reactions include potassium hydroxide for elimination reactions and various nucleophiles for substitution reactions. Major products formed include ethylene, acetylene, and various substituted ethane derivatives .
Comparison with Similar Compounds
1,1-Dibromoethane is similar to other dibromoethanes, such as 1,2-dibromoethane and dibromomethane. its unique position isomerism gives it distinct properties and reactivity:
1,2-Dibromoethane:
These compounds share similar uses but differ in their chemical structure and specific applications.
Properties
IUPAC Name |
1,1-dibromoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c1-2(3)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQIUTYORBAGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060324 | |
Record name | Ethylidene bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Clear, slightly brown liquid; Stabilized with potassium carbonate; [MSDSonline] | |
Record name | 1,1-Dibromoethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2702 | |
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Boiling Point |
108.0 °C | |
Record name | 1,1-DIBROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, acetone, and benzene; slightly soluble in chloroform; very soluble in ether. | |
Record name | 1,1-DIBROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.0555 g/cu cm at 20 °C | |
Record name | 1,1-DIBROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
25.6 [mmHg], 2.56X10+1 mm Hg at 25 °C | |
Record name | 1,1-Dibromoethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2702 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,1-DIBROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
557-91-5, 25620-62-6 | |
Record name | 1,1-Dibromoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dibromoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1-dibromo- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylidene bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dibromoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1-DIBROMOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8ZJY72QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,1-DIBROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-63 °C | |
Record name | 1,1-DIBROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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